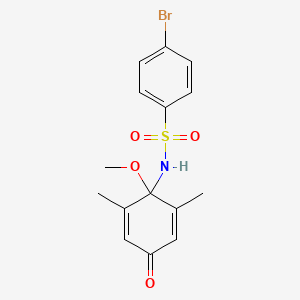
4-bromo-N-(1-methoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the benzene ring.
Reduction of Nitro Group: Converts the nitro group to an amine.
Bromination: Introduces a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. These methods often employ automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2,6-DIMETHYLANILINE: Shares the bromine and dimethyl groups but lacks the methoxy and sulfonamide groups.
4-BROMO-N,N-DIMETHYLBENZAMIDE: Contains a bromine atom and a benzamide group but differs in the overall structure.
Uniqueness
4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16BrNO4S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-bromo-N-(1-methoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-8-13(18)9-11(2)15(10,21-3)17-22(19,20)14-6-4-12(16)5-7-14/h4-9,17H,1-3H3 |
InChI Key |
XHPOFHHVNHGCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(NS(=O)(=O)C2=CC=C(C=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















